![molecular formula C8H7BrO B1440615 5-Bromo-1,3-dihydroisobenzofuran CAS No. 220513-49-5](/img/structure/B1440615.png)
5-Bromo-1,3-dihydroisobenzofuran
Overview
Description
“5-Bromo-1,3-dihydroisobenzofuran” is a chemical compound with the molecular formula C8H7BrO . It is a functionalizable MOF linker with an electron-rich hetero atom .
Synthesis Analysis
There are several synthetic routes to 1,3-dihydroisobenzofuran natural products . The 2,3-dihydrobenzofuran heterocyclic systems are found in various biologically active natural and pharmaceutical products of biological relevance .
Molecular Structure Analysis
The molecular structure of “5-Bromo-1,3-dihydroisobenzofuran” has been analyzed in several studies . It contains a total of 24 bonds, including 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 ether (aliphatic) .
Chemical Reactions Analysis
The chemical reactions of “5-Bromo-1,3-dihydroisobenzofuran” have been studied in several papers . For example, it was found that a mixture of rotational isomers with axial and equatorial arrangement of the bromomethyl radical relative to the 1,3 planes of thiazoline ring was detected in the solution .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-1,3-dihydroisobenzofuran” have been reported in several sources . For example, it has a molecular weight of 199.04 g/mol, a XLogP3-AA of 1.8, and a topological polar surface area of 9.2 Ų .
Scientific Research Applications
Organic Synthesis
5-Bromo-1,3-dihydroisobenzofuran is a valuable intermediate in organic synthesis. It is used to construct complex molecular frameworks due to its reactive bromine atom, which can undergo various substitution reactions. This compound is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals .
Pharmacology
In pharmacology, 5-Bromo-1,3-dihydroisobenzofuran derivatives have been explored for their potential therapeutic properties. For instance, benzofuran derivatives exhibit a range of biological activities, including anti-tumor, antibacterial, and anti-viral effects . This makes the compound a starting point for the development of new drugs.
Material Science
The compound’s derivatives are being investigated for their electrochromic properties, which are essential for developing smart windows and displays. The bromine atom in 5-Bromo-1,3-dihydroisobenzofuran can be used to introduce other functional groups that impart desirable electronic properties to the material .
Biochemistry
In biochemistry, 5-Bromo-1,3-dihydroisobenzofuran is used as a building block for synthesizing more complex biochemical compounds. Its derivatives are studied for their interactions with biological macromolecules, which can lead to new insights into enzyme mechanisms and metabolic pathways .
Analytical Chemistry
This compound is utilized in analytical chemistry as a standard or reference compound in various chromatographic and spectroscopic methods. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical techniques .
Environmental Science
Research into the environmental impact of brominated compounds, including 5-Bromo-1,3-dihydroisobenzofuran, is crucial. These studies help understand the compound’s behavior in ecosystems, its biodegradability, and potential as an environmental pollutant .
Mechanism of Action
Target of Action
It is known that benzofuran compounds, to which 5-bromo-1,3-dihydroisobenzofuran belongs, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran compounds are known to interact with various biological targets, leading to their diverse biological activities .
Biochemical Pathways
It is known that benzofuran compounds can affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Benzofuran compounds are known to have strong biological activities, suggesting that they can have significant molecular and cellular effects .
properties
IUPAC Name |
5-bromo-1,3-dihydro-2-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZWXNMQOCNDKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681028 | |
Record name | 5-Bromo-1,3-dihydro-2-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
220513-49-5 | |
Record name | 5-Bromo-1,3-dihydroisobenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220513-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,3-dihydro-2-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1,3-dihydro-2-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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